

Teneligliptin metabolism and formation of carboxylic acid metabolite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Teneligliptin-d8 Carboxylic Acid*

Cat. No.: *B1156581*

[Get Quote](#)

An In-Depth Technical Guide to the Metabolism of Teneligliptin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The document details the primary metabolic pathways, presents quantitative pharmacokinetic data from human studies, outlines key experimental protocols used in its characterization, and clarifies the nature of its known derivatives.

Executive Summary

Teneligliptin is eliminated through a balanced combination of renal excretion and hepatic metabolism.^[1] Metabolism accounts for approximately 66-80% of its total clearance.^{[1][2]} The primary metabolic pathway is not the formation of a carboxylic acid, but rather the oxidation of the sulfur atom in the thiazolidine ring, mediated almost equally by Cytochrome P450 3A4 (CYP3A4) and Flavin-containing Monooxygenase 3 (FMO3).^{[3][4]} The major metabolite is M1 (teneligliptin sulfoxide), which is further oxidized to a minor extent to M2 (teneligliptin sulfone).^[1] Several other minor metabolites (M3, M4, M5) have been identified.^[5] Due to these multiple elimination pathways, the risk of significant drug-drug interactions is low, and dose adjustments are generally not required for patients with renal or hepatic impairment.^{[1][6]}

Metabolic Pathways of Teneligliptin


The biotransformation of teneligliptin occurs primarily in the liver. The key enzymatic systems involved are CYP3A4 and FMOs (predominantly FMO3, with some contribution from FMO1).[3]
[7]

2.1 Primary Pathway: S-Oxidation The most significant metabolic transformation is the oxidation of the sulfur atom on the thiazolidine moiety.

- Formation of M1 (Thiazolidine-1-oxide / Sulfoxide): Teneligliptin is oxidized to its major metabolite, M1. This metabolite is the most abundant in plasma, accounting for 14.7% of the total radioactivity's Area Under the Curve (AUC).[3][4] Both CYP3A4 and FMO3 contribute almost equally to this conversion.[3]
- Formation of M2 (Sulfone): The M1 metabolite can undergo further oxidation to form the M2 metabolite, teneligliptin sulfone.[1] M2 is a minor metabolite, representing only 1.3% of the plasma AUC of total radioactivity.[5]

2.2 Other Minor Metabolic Pathways In addition to S-oxidation, other minor metabolites have been identified in human mass balance studies, including M3, M4, and M5.[5] These are formed through processes such as hydroxylation.[1]

2.3 Note on Carboxylic Acid Derivative Scientific literature and comprehensive mass balance studies have not identified a carboxylic acid derivative as a metabolite of teneligliptin.[1][5] However, a compound known as "Teneligliptin Carboxylic Acid" or "(2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid" is documented as a known process-related impurity of the drug substance, designated as Impurity E.[8][9] This entity results from the hydrolysis of the thiazolidine ring and is not a product of in vivo biotransformation.

[Click to download full resolution via product page](#)

Caption: Metabolic pathways and elimination routes of Teneligliptin.

Quantitative Pharmacokinetic Data

The following tables summarize the quantitative data from a human mass balance study following a single 20 mg oral dose of [¹⁴C]-labeled teneligliptin.[1][5][10]

Table 1: Plasma Pharmacokinetics of Teneligliptin and its Metabolites

Component	% of Total Radioactivity AUC _{0-∞}
Teneligliptin (Parent)	71.1%
Metabolite M1	14.7%
Metabolite M2	1.3%
Metabolite M3	1.3%
Metabolite M4	0.3%
Metabolite M5	1.1%

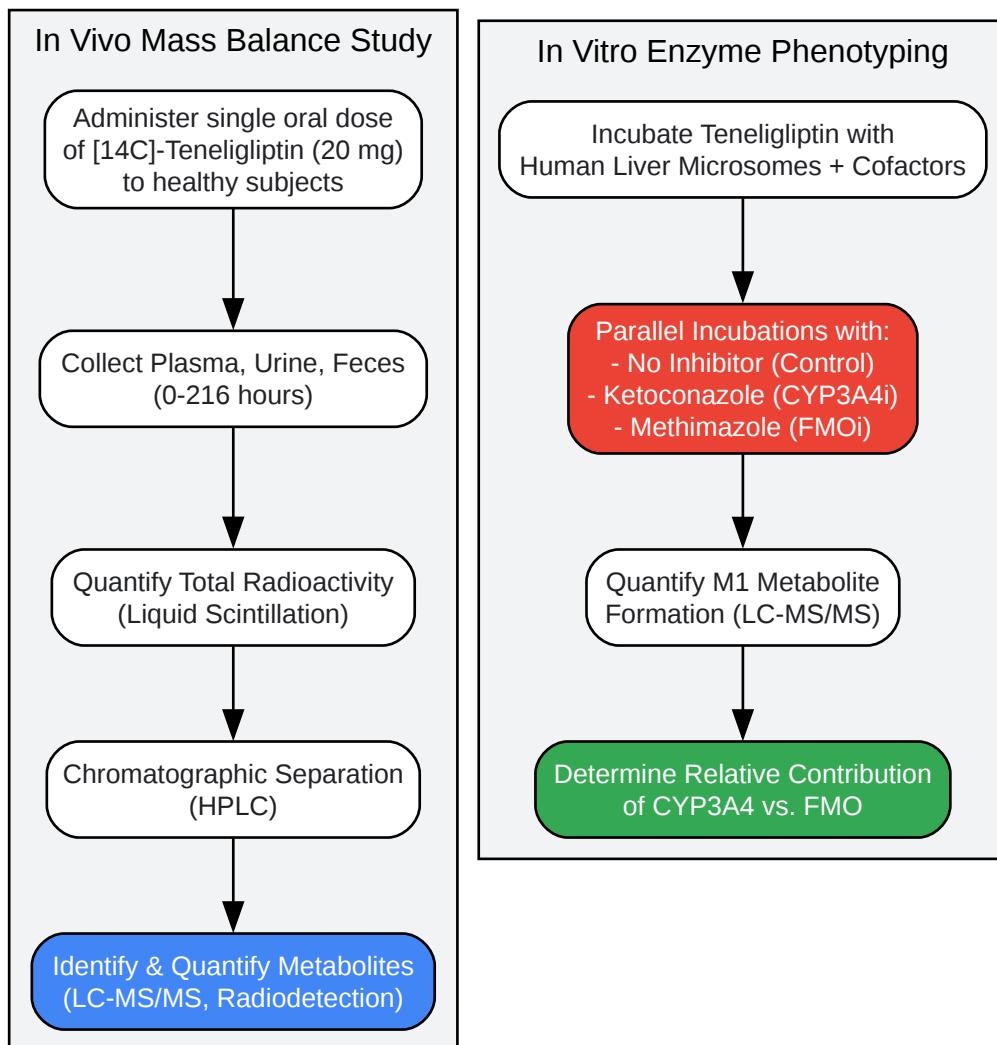
Data sourced from human radiolabel studies.[\[5\]](#)

Table 2: Cumulative Excretion of Teneligliptin and Metabolites (% of Administered Dose)

Component	Urine (by 120h)	Feces (by 120h)	Total Excretion (by 216h)
Total Radioactivity	45.4%	46.5%	≥90%
Teneligliptin (Unchanged)	14.8%	26.1%	-
Metabolite M1	17.7%	4.0%	-
Metabolite M2	1.4%	<1.0%	-
Metabolite M3	1.9%	1.6%	-
Metabolite M4	-	0.3%	-
Metabolite M5	-	1.3%	-

Data represents the percentage of the initial 20 mg radiolabeled dose.[\[1\]](#)[\[10\]](#)

Experimental Protocols


4.1 Human Mass Balance and Metabolism Study This protocol is central to understanding the in vivo fate of teneligliptin.

- Objective: To investigate the absorption, metabolism, and excretion of teneligliptin in humans.
- Subjects: Healthy male volunteers.
- Methodology:
 - A single oral dose of 20 mg of [¹⁴C]-teneligliptin is administered.[1]
 - Blood, urine, and feces samples are collected at predetermined intervals for up to 216 hours post-dose.[1]
 - Total radioactivity in plasma, urine, and feces is measured using liquid scintillation counting (LSC).
 - Plasma, urine, and fecal extracts undergo chromatographic separation, typically using High-Performance Liquid Chromatography (HPLC).[1]
 - Metabolite profiling is conducted by coupling HPLC with a radiodetector and mass spectrometer (LC-MS/MS) to identify and quantify the parent drug and its metabolites.[11]

4.2 In Vitro Enzyme Contribution Study This protocol helps identify the specific enzymes responsible for metabolism.

- Objective: To determine the contribution of CYP and FMO enzymes to teneligliptin metabolism.
- System: Human liver microsomes.
- Methodology:
 - Teneligliptin is incubated with human liver microsomes fortified with necessary cofactors (e.g., NADPH for CYPs, FAD and NADPH for FMOs).
 - To delineate enzyme contribution, parallel incubations are run in the presence of specific chemical inhibitors:
 - Ketoconazole: A potent inhibitor of CYP3A4.[12]

- Methimazole: An inhibitor of FMOs.
- The formation of the M1 metabolite is monitored over time using LC-MS/MS.
- The reduction in M1 formation in the presence of an inhibitor indicates the degree of contribution of that enzyme family.

[Click to download full resolution via product page](#)

Caption: Workflow for in vivo and in vitro metabolism studies.

Conclusion

The metabolism of teneligliptin is well-characterized and involves multiple pathways, providing a low risk of metabolic drug-drug interactions. The primary biotransformation is S-oxidation, driven by both CYP3A4 and FMO3, leading to the formation of the main metabolite, M1 (sulfoxide), and the minor metabolite, M2 (sulfone). Contrary to the initial query, a carboxylic acid metabolite is not a product of teneligliptin's in vivo metabolism but is known as a chemical impurity. This detailed understanding of its metabolic profile is crucial for drug development professionals and researchers in assessing its clinical use and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Teneligliptin in management of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpscr.info [ijpscr.info]
- 5. makerslabs.com [makerslabs.com]
- 6. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. BioOrganics [bioorganics.biz]
- 10. centaurpharma.com [centaurpharma.com]
- 11. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Teneligliptin: Herald Change in Type 2 Diabetes [scirp.org]

- To cite this document: BenchChem. [Teneligliptin metabolism and formation of carboxylic acid metabolite]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1156581#teneligliptin-metabolism-and-formation-of-carboxylic-acid-metabolite>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com